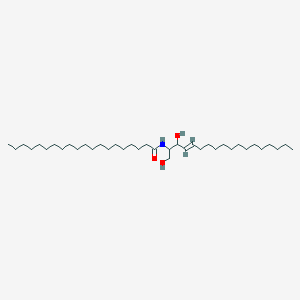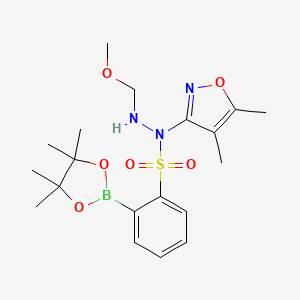![molecular formula C30H33N3O7 B12326390 Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)
Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside found in RNA. The modification at the 2’ position with an amino group and the 5’ position with a bis(4-methoxyphenyl)phenylmethyl group makes it unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- involves multiple steps. Typically, the starting material is uridine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The amino group at the 2’ position is introduced through nucleophilic substitution reactions, while the bis(4-methoxyphenyl)phenylmethyl group at the 5’ position is introduced using protecting group chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesizers and optimized reaction conditions would be essential for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while nucleophilic substitution can introduce various functional groups at the 2’ position .
Applications De Recherche Scientifique
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modifying RNA and DNA structures.
Mécanisme D'action
The mechanism of action of Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid metabolism. The amino group at the 2’ position and the bulky bis(4-methoxyphenyl)phenylmethyl group at the 5’ position can disrupt base pairing and nucleic acid stability, leading to inhibition of DNA and RNA synthesis. This disruption can induce apoptosis in cancer cells and inhibit viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine, 2’-O-(2-aminoethyl)-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-: Similar structure but with a methyl group at the 5’ position.
Uridine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-: Similar structure but with a fluorine atom at the 2’ position.
Uniqueness
Uridine, 2’-amino-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy- is unique due to the presence of both an amino group at the 2’ position and a bulky bis(4-methoxyphenyl)phenylmethyl group at the 5’ position. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H33N3O7 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H33N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-15,24,26-28,35H,16-18,31H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1 |
Clé InChI |
WKKOCWIRCDRICS-YULOIDQLSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5CCC(=O)NC5=O)N)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



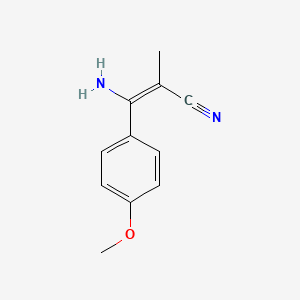

![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)

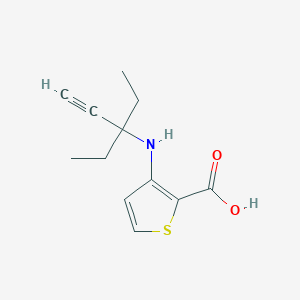
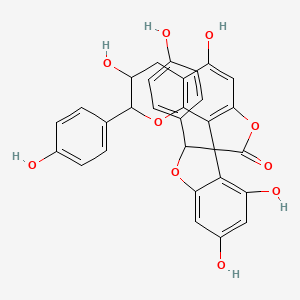
![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)

